

# Application Notes and Protocols: Synthesis of D-Ribonolactone via Oxidation of D-Ribose

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## Compound of Interest

Compound Name: Ribonolactone

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## Abstract

**D-Ribonolactone** is a pivotal chiral building block in the synthesis of numerous biologically active molecules and natural products, including C-nucleosides which are less susceptible to enzymatic and acid-catalyzed hydrolysis.[1][2] This document provides a detailed experimental procedure for the oxidation of D-ribose to D-ribono-1,4-lactone, a versatile intermediate in medicinal chemistry.[2] The protocol described herein is based on a well-established method utilizing bromine as the oxidizing agent, offering a reliable and reproducible synthesis.[3]

## Introduction

The oxidation of the anomeric carbon of pentoses and hexoses to their corresponding lactones is a strategic approach to simplify isomeric complexity in solution.[2] D-ribono-1,4-lactone, derived from D-ribose, serves as a key precursor for the synthesis of various compounds with therapeutic potential, including antiviral agents.[2] While several methods exist for this oxidation, including catalytic aerobic oxidation, the use of bromine in a controlled pH environment remains a common and effective laboratory-scale procedure.[3][4] This application note details the synthesis, purification, and characterization of **D-ribonolactone** and its protected derivative, 2,3-O-isopropylidene-D-**ribonolactone**.

## Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

#### Materials and Reagents:

- D-Ribose
- Sodium Bicarbonate ( $\text{NaHCO}_3$ )
- Bromine ( $\text{Br}_2$ )
- Sodium Bisulfite ( $\text{NaHSO}_3$ )
- Dowex 50W-X8 resin ( $\text{H}^+$  form)
- Acetone (dry)
- 2,2-Dimethoxypropane
- Sulfuric Acid (concentrated  $\text{H}_2\text{SO}_4$ )
- Silver Carbonate ( $\text{Ag}_2\text{CO}_3$ )
- Ethyl Acetate (EtOAc)
- Celite

#### Equipment:

- Three-necked round-bottomed flask (1 L)
- Mechanical stirrer
- Pressure-equalizing addition funnel (100 mL)
- Internal thermometer
- Round-bottom flask (2 L)
- Heating mantle or steam bath

- Filtration apparatus (Büchner funnel)
- Rotary evaporator

## Part A: Synthesis of D-Ribonolactone

- **Reaction Setup:** In a 1-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a 100-mL pressure-equalizing addition funnel, and an internal thermometer, combine D-ribose (100 g, 0.67 mol), sodium bicarbonate (112 g, 1.3 mol), and water (600 mL).<sup>[3]</sup>
- **Oxidation:** Cool the stirred suspension to 5 °C. Cautiously add bromine (40 mL, 0.78 mol) to the addition funnel and add it dropwise to the reaction mixture over 1.5 to 2 hours, maintaining the internal temperature between 5 and 10 °C.<sup>[3]</sup>
- **Quenching:** After the addition is complete, continue stirring for an additional 2 hours at the same temperature. Quench the excess bromine by the careful, portion-wise addition of sodium bisulfite until the orange color disappears.<sup>[3]</sup>
- **Acidification and Lactonization:** Acidify the reaction mixture to pH 2-3 by the portion-wise addition of Dowex 50W-X8 resin (H<sup>+</sup> form). Stir the mixture for 2 hours to facilitate lactonization.
- **Workup:** Remove the resin by filtration and wash it with water. Concentrate the filtrate under reduced pressure to a thick syrup. Co-evaporate with ethanol (3 x 200 mL) to remove residual water, yielding crude **D-ribonolactone**. This crude product is used directly in the next step without further purification.

## Part B: Synthesis of 2,3-O-Isopropylidene-D-ribonolactone

- **Acetonide Protection:** Suspend the crude **D-ribonolactone** from Part A in a 2-L round-bottom flask containing dry acetone (700 mL). Add 2,2-dimethoxypropane (100 mL) and concentrated sulfuric acid (1 mL).<sup>[3]</sup>
- **Reaction Monitoring:** Stir the mixture vigorously at room temperature for 50 minutes.<sup>[3]</sup>

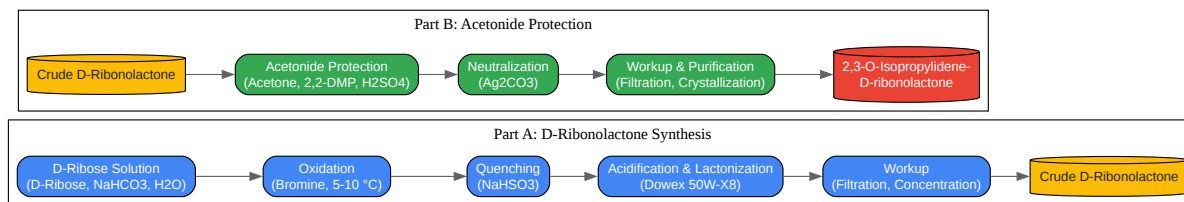
- Neutralization: Add silver carbonate (20 g, 73 mmol) to the suspension and continue stirring for another 50 minutes at room temperature.[3]
- Purification: Filter the suspension through a pad of Celite and rinse the solids with acetone. Evaporate the filtrate to dryness under reduced pressure.[3]
- Crystallization: Dissolve the crude product in hot ethyl acetate (250 mL). Filter the hot suspension through a Celite pad and allow the filtrate to cool to room temperature. The product will crystallize spontaneously.[3]
- Isolation: Collect the crystals by filtration and dry them under vacuum to afford 2,3-O-isopropylidene-D-**ribonolactone** as a white crystalline solid.[3]

## Data Presentation

Parameter	Value	Reference
Starting Material	D-Ribose	[3]
Product	2,3-O-Isopropylidene-D-ribonolactone	[3]
Overall Yield	73%	[3]
Melting Point	134-137 °C	[3]
<sup>1</sup> H NMR (300 MHz, DMSO-d <sub>6</sub> ) δ	5.30 (t, 1H), 4.76 (s, 2H), 4.60 (t, 1H), 3.67-3.55 (m, 2H), 1.34 (s, 3H), 1.30 (s, 3H)	[3]
<sup>13</sup> C NMR (75 MHz, DMSO-d <sub>6</sub> ) δ	174.3, 111.6, 82.3, 78.1, 75.0, 60.4, 26.6, 25.1	[3]
IR (KBr) cm <sup>-1</sup>	3469, 2991, 2952, 2932, 1767	[3]

## Visualizations

## Experimental Workflow



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Caption: Workflow for the synthesis of 2,3-O-Isopropylidene-D-**ribonolactone** from D-ribose.

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